Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate
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Overview
Description
Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyrimidine core with a methyl ester group at the 7-position and an amino group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with an appropriate aldehyde and an isocyanide, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of solvents like ethanol or water and may require heating under reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation . In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate can be compared with other imidazo[1,2-a]pyrimidine derivatives:
Imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Pyrimido[1,2-a]benzimidazole: Contains a benzimidazole ring and is studied for its anticancer properties.
Imidazo[1,2-a]pyrimidine-3-carboxamide: Another derivative with a carboxamide group, known for its antiviral activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
1260888-13-8 |
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Molecular Formula |
C8H8N4O2 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C8H8N4O2/c1-14-7(13)6-5(9)4-12-3-2-10-8(12)11-6/h2-4H,9H2,1H3 |
InChI Key |
TWGBNUTXBGHCBY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=NC=CN2C=C1N |
Origin of Product |
United States |
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